5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 851809-03-5
VCID: VC4390047
InChI: InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3
SMILES: CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Molecular Formula: C18H23N5OS
Molecular Weight: 357.48

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 851809-03-5

Cat. No.: VC4390047

Molecular Formula: C18H23N5OS

Molecular Weight: 357.48

* For research use only. Not for human or veterinary use.

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol - 851809-03-5

Specification

CAS No. 851809-03-5
Molecular Formula C18H23N5OS
Molecular Weight 357.48
IUPAC Name 5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3
Standard InChI Key NDIDXLQYNPLUHV-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O

Introduction

The compound 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is a complex organic molecule featuring a thiazolo[3,2-b] triazole core. This structure is known for its diverse biological activities and potential pharmaceutical applications. The presence of ethylpiperazine and phenyl groups enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry and drug development.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole and triazole rings followed by functionalization with the piperazine and phenyl groups. The choice of solvents, temperature, and reaction time is crucial for optimizing yields and purity.

Biological Activity

Thiazolo[3,2-b] triazole derivatives are known for their broad biological activities, including potential anticancer, antifungal, and antiviral properties. The presence of the ethylpiperazine group may enhance interactions with biological targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b] triazol-6-olC19H25N5OSFeatures a thiazolo[3,2-b] triazole structure with ethyl and piperazine groups.
Thiazolo[5,4-d]pyrimidine derivativesVariesExhibit potential as adenosine receptor antagonists .
Imidazo[2,1-b]thiazole derivativesVariesShow cytotoxic activity against cancer cell lines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator